Ammonium

Description

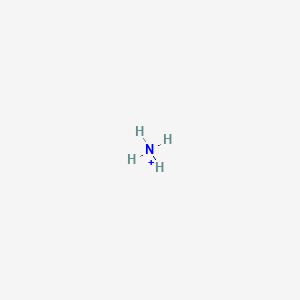

Structure

3D Structure

Properties

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Ammonium in the Regulation of Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) (NH₄⁺), a ubiquitous intermediate in nitrogen metabolism, plays a critical and multifaceted role in cellular physiology. Beyond its fundamental function as a substrate for the biosynthesis of nitrogen-containing compounds, this compound acts as a key signaling molecule and a potent regulator of enzyme activity across all domains of life. The precise control of this compound levels and its metabolic fate is paramount for cellular homeostasis, as imbalances can lead to toxicity and cellular dysfunction. This technical guide provides an in-depth exploration of the mechanisms by which this compound governs the activity of crucial enzymes, with a focus on Glutamate (B1630785) Dehydrogenase, Glutamine Synthetase, and Carbamoyl (B1232498) Phosphate (B84403) Synthetase I. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling and regulatory networks.

I. This compound as a Regulator of Key Enzymes in Nitrogen Metabolism

This compound exerts its regulatory influence on enzyme activity through a variety of mechanisms, including direct allosteric modulation, substrate availability, and transcriptional control of enzyme expression. The following sections delve into the specifics of how this compound impacts three central enzymes in nitrogen metabolism.

Glutamate Dehydrogenase (GDH)

Glutamate Dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia (B1221849), a critical link between carbon and nitrogen metabolism.[1] The direction of the GDH-catalyzed reaction is highly dependent on the cellular concentrations of its substrates, including this compound.[2]

Quantitative Data on GDH Regulation by this compound:

The affinity of GDH for this compound is a key determinant of its activity. The Michaelis constant (Kₘ) for this compound is influenced by factors such as pH and the presence of allosteric regulators like ADP.

| Organism/Enzyme Isoform | Condition | Kₘ for this compound (NH₄⁺) | Vₘₐₓ | Reference |

| Human GDH1 (hGDH1) | pH 8.0, 1.0 mM ADP | 12.8 ± 1.4 mM | - | [3] |

| Human GDH1 (hGDH1) | pH 7.0, 1.0 mM ADP | 57.5 ± 1.6 mM | - | [3] |

| Human GDH2 (hGDH2) | pH 8.0, 1.0 mM ADP | 14.7 ± 1.6 mM | - | [3] |

| Human GDH2 (hGDH2) | pH 7.0, 1.0 mM ADP | 62.2 ± 1.7 mM | - | [3] |

| Bacillus macerans | Nitrogen-fixing cells | 2.2 mM | - | |

| Mouse Liver | NAD⁺ as coenzyme | 1.92 mM (for Glutamate) | 2.5-fold higher than with NADP⁺ | [4] |

| Mouse Liver | NADP⁺ as coenzyme | 1.66 mM (for Glutamate) | - | [4] |

Note: Vₘₐₓ values are often reported relative to other conditions or are not explicitly provided in the context of varying this compound concentrations in the cited literature.

Experimental Protocol: Assay of Glutamate Dehydrogenase Activity

A common method for assaying GDH activity is a colorimetric assay that monitors the production of NADH.

Principle: GDH catalyzes the conversion of glutamate to α-ketoglutarate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.

Materials:

-

GDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-Glutamate solution (substrate)

-

NAD⁺ solution (coenzyme)

-

Enzyme extract or purified GDH

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing GDH assay buffer, NAD⁺ solution, and the enzyme sample.

-

Initiation of Reaction: Start the reaction by adding the L-glutamate solution.

-

Kinetic Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).

-

Calculation of Activity: The rate of NADH production is proportional to the rate of increase in absorbance. The enzyme activity can be calculated using the Beer-Lambert law, with the known extinction coefficient of NADH at 340 nm.

Logical Relationship: GDH Activity Regulation

High this compound levels drive the GDH reaction toward glutamate synthesis.

Glutamine Synthetase (GS)

Glutamine Synthetase (GS) is a central enzyme in nitrogen assimilation, catalyzing the ATP-dependent synthesis of glutamine from glutamate and this compound.[5] This reaction is a primary route for incorporating inorganic nitrogen into organic molecules. The activity of GS is tightly regulated in response to this compound availability.

Quantitative Data on GS Regulation by this compound:

Different isoforms of GS exhibit varying affinities for this compound, allowing for a fine-tuned response to changes in nitrogen availability.

| Organism/Enzyme Isoform | Condition | Kₘ for this compound (NH₄⁺) | Vₘₐₓ (nmol/min/mg protein) | Reference |

| Arabidopsis thaliana GLN1;1 | Nitrogen limitation | < 10 µM | - | |

| Arabidopsis thaliana GLN1;2 | This compound excess | 2450 ± 150 µM | - | |

| Anabaena 7120 | - | < 20 µM | - | [6] |

| Rat Astrocyte Cultures | 0 µM NH₄⁺ | - | 3.6 | [7] |

| Rat Astrocyte Cultures | 100 µM NH₄⁺ | - | 9.3 | [7] |

Experimental Protocol: Assay of Glutamine Synthetase Activity

The activity of GS is often determined by a γ-glutamyl transferase reaction, which is a colorimetric assay.[8][9]

Principle: In the presence of hydroxylamine (B1172632), GS catalyzes the formation of γ-glutamylhydroxamate from glutamine. This product forms a colored complex with ferric chloride, which can be quantified spectrophotometrically.

Materials:

-

GS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

L-Glutamine solution (substrate)

-

Hydroxylamine-HCl solution

-

ADP solution

-

Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂) solution

-

Ferric chloride (FeCl₃) reagent (in HCl and trichloroacetic acid)

-

Enzyme extract or purified GS

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at ~540 nm

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the GS assay buffer, L-glutamine, hydroxylamine, ADP, and MnCl₂/MgCl₂.

-

Enzyme Addition: Add the enzyme sample to the reaction mixture and incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding the ferric chloride reagent. This also initiates the color development.

-

Centrifugation: Centrifuge the tubes to pellet any precipitate.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at approximately 540 nm.

-

Standard Curve: A standard curve using known concentrations of γ-glutamylhydroxamate should be prepared to quantify the enzyme activity.

Signaling Pathway: Bacterial Nitrogen Regulation via PII Proteins

Bacterial PII proteins sense nitrogen levels to regulate GS activity.

Carbamoyl Phosphate Synthetase I (CPS I)

Carbamoyl Phosphate Synthetase I (CPS I) is the rate-limiting enzyme of the urea (B33335) cycle, located in the mitochondria of hepatocytes. It catalyzes the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and two molecules of ATP.[10] The activity of CPS I is crucially dependent on the allosteric activator N-acetylglutamate (NAG), and its function is vital for the detoxification of ammonia.[11]

Quantitative Data on CPS I Regulation:

While CPS I utilizes ammonia as a substrate, its direct regulation by varying this compound concentrations is less characterized in terms of Kₘ and Vₘₐₓ changes. However, in a case of congenital hyperammonaemia, a patient's CPS I exhibited a significantly increased apparent Kₘ for this compound.[12]

| Subject | Condition | Apparent Kₘ for this compound (NH₄⁺) | Reference |

| Patient with Congenital Hyperammonaemia | - | 0.73 mmol/L | [12] |

| Normal Range | - | 0.24-0.51 mmol/L | [12] |

Experimental Protocol: Assay of Carbamoyl Phosphate Synthetase I Activity

A colorimetric assay can be used to measure CPS I activity.[13]

Principle: This method involves the chemical conversion of the product, carbamoyl phosphate, to hydroxyurea (B1673989) by hydroxylamine. The hydroxyurea is then quantified colorimetrically.

Materials:

-

CPS I Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

This compound chloride (NH₄Cl) solution

-

Potassium bicarbonate (KHCO₃) solution

-

ATP solution

-

Magnesium chloride (MgCl₂) solution

-

N-acetylglutamate (NAG) solution (activator)

-

Hydroxylamine-HCl solution

-

Colorimetric reagent for ureido compounds

-

Mitochondrial extract or purified CPS I

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing CPS I assay buffer, NH₄Cl, KHCO₃, ATP, MgCl₂, and NAG.

-

Enzyme Addition: Add the enzyme sample and incubate at 37°C for a specific time.

-

Conversion to Hydroxyurea: Stop the enzymatic reaction and initiate the conversion of carbamoyl phosphate by adding hydroxylamine solution and incubating further.

-

Color Development: Add the colorimetric reagent to develop the chromophore.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 458 nm).

-

Standard Curve: Use a standard curve of known carbamoyl phosphate concentrations to determine the enzyme activity.

Workflow: Mammalian Urea Cycle and this compound Detoxification

The urea cycle is the primary pathway for ammonia detoxification in mammals.

II. This compound Signaling Pathways

This compound not only acts as a substrate but also as a signaling molecule, triggering cascades that regulate gene expression and cellular responses.

This compound Signaling in Plants

In plants, this compound transporters (AMTs) in the plasma membrane not only facilitate this compound uptake but also function as sensors, initiating signaling pathways that influence root architecture and gene expression.[13][14]

Signaling Pathway: this compound Sensing and Response in Plant Roots

This compound uptake in plants triggers a complex signaling network.

Conclusion

This compound is a central figure in the regulation of cellular nitrogen metabolism, acting as both a critical substrate and a potent signaling molecule. The activities of key enzymes such as Glutamate Dehydrogenase, Glutamine Synthetase, and Carbamoyl Phosphate Synthetase I are exquisitely tuned to the availability of this compound, ensuring metabolic homeostasis and preventing toxicity. The intricate signaling networks in bacteria and plants initiated by this compound highlight its role in orchestrating broader physiological responses. A thorough understanding of these regulatory mechanisms is essential for researchers in molecular biology, agriculture, and medicine, and provides a foundation for the development of novel therapeutic strategies and agricultural innovations. The data and protocols presented in this guide offer a valuable resource for professionals seeking to further investigate the multifaceted role of this compound in biological systems.

References

- 1. Pii nitrogen regulatory proteins - Wikipedia [en.wikipedia.org]

- 2. Glutamate Dehydrogenase Is Important for Ammonia Fixation and Amino Acid Homeostasis in Brain During Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 6. Kinetic and inhibition studies of glutamine synthetase from the cyanobacterium Anabaena 7120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiological levels of ammonia regulate glutamine synthesis from extracellular glutamate in astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of glutamine synthetase activity in rat muscle by a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solved 26. The Km of Glutamate Dehydrogenase for this compound is | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic abnormalities of carbamyl phosphate synthetase-I in a case of congenital hyperammonaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Ammonium Transport Mechanisms in Yeast

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing ammonium (B1175870) transport in the model organism Saccharomyces cerevisiae. Understanding these pathways is crucial for fundamental research in nutrient sensing and signaling, and holds potential for applications in drug development and industrial microbiology. This document details the key transporter proteins, their kinetic properties, and the intricate regulatory networks that control their activity at both transcriptional and post-translational levels.

Core this compound Transporters in Yeast: The Mep Family

This compound uptake in Saccharomyces cerevisiae is primarily mediated by a family of three homologous permeases: Mep1, Mep2, and Mep3. These transporters belong to the conserved Amt/Mep/Rh family of this compound transport proteins found across all domains of life. While all three facilitate the transport of this compound across the plasma membrane, they exhibit distinct kinetic properties and physiological roles. A strain lacking all three MEP genes is unable to grow on media containing low concentrations of this compound (<5 mM) as the sole nitrogen source, highlighting their collective importance. However, they are not essential for growth at high this compound concentrations (>20 mM).[1][2]

Kinetic Properties of Mep Transporters

The Mep transporters display a range of affinities for this compound, allowing the cell to efficiently scavenge this crucial nutrient across a wide spectrum of environmental concentrations. Mep2 is the high-affinity transporter, Mep1 has an intermediate affinity, and Mep3 is the low-affinity, high-capacity transporter. The kinetic parameters for each transporter are summarized in the table below.

| Transporter | Substrate | Km | Vmax | Optimal pH | Reference |

| Mep1p | This compound (NH₄⁺) | 5 - 10 µM | ~15 nmol/min/mg protein | 6.0 | [3][4] |

| Mep2p | This compound (NH₄⁺) | 1 - 2 µM | ~10 nmol/min/mg protein | 4.0 | [3][4] |

| Mep3p | This compound (NH₄⁺) | 1.4 - 2.1 mM | ~70 nmol/min/mg protein | Not specified | [1][3] |

Table 1: Kinetic parameters of the Mep this compound transporters in Saccharomyces cerevisiae. Km and Vmax values were determined using radiolabeled methylthis compound (B1206745) uptake assays.

Distinct Physiological Roles

Beyond their primary function in nutrient acquisition, at least one of the Mep transporters, Mep2, plays a crucial role as a sensor. Under conditions of nitrogen limitation, Mep2 is required for the induction of pseudohyphal growth, a developmental transition that allows yeast to forage for nutrients.[4] This dual function as both a transporter and a sensor, or "transceptor," highlights the sophisticated mechanisms yeast employ to link nutrient availability with developmental programs.

Regulation of this compound Transporter Expression and Activity

The expression and activity of the Mep transporters are tightly regulated to match the cell's nitrogen requirements and the availability of different nitrogen sources in the environment. This regulation occurs at multiple levels, including transcriptional control of the MEP genes and post-translational modifications of the Mep proteins.

Transcriptional Regulation by Nitrogen Catabolite Repression (NCR)

The expression of the MEP genes is subject to Nitrogen Catabolite Repression (NCR), a global regulatory system that ensures the preferential utilization of favorable nitrogen sources, such as glutamine and this compound. When a preferred nitrogen source is abundant, the transcription of genes required for the utilization of poorer nitrogen sources, including the MEP genes, is repressed.[1][2] This regulation is primarily mediated by the GATA family of transcription factors, Gln3p and Gat1p (also known as Nil1p).

Under nitrogen-limiting conditions, Gln3p and Gat1p are dephosphorylated and translocate from the cytoplasm to the nucleus, where they bind to GATA sequences in the promoter regions of NCR-sensitive genes, leading to their transcriptional activation. Conversely, in the presence of abundant nitrogen, the Target of Rapamycin Complex 1 (TORC1) signaling pathway is active, leading to the phosphorylation and cytoplasmic retention of Gln3p and Gat1p, thereby repressing the expression of NCR-sensitive genes.

The regulation of the individual MEP genes by these GATA factors is distinct:

-

MEP1 and MEP3: Expression is primarily activated by Gln3p. Gat1p has been reported to have a down-regulatory effect on their expression.[1][3]

-

MEP2: High-level transcription requires both Gln3p and Gat1p.[1][3]

References

quantum chemical calculations of ammonium solvation

An In-depth Technical Guide to Quantum Chemical Calculations of Ammonium (B1175870) Solvation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound ion (NH₄⁺) is a ubiquitous chemical species, playing a critical role in a vast array of chemical and biological processes, from industrial catalysis to neurotransmission. Its interaction with surrounding solvent molecules—a process known as solvation—governs its reactivity, stability, and transport properties. Understanding the thermodynamics and structural dynamics of this compound solvation at a quantum-mechanical level is therefore essential for fields ranging from materials science to pharmacology. Quantum chemical (QC) calculations provide a powerful lens through which to examine these intricate interactions, offering insights that are often inaccessible to direct experimental measurement.

This technical guide provides a comprehensive overview of the core methodologies and findings in the quantum chemical study of this compound solvation. It details the prevalent theoretical models, computational protocols, and key quantitative results, offering a practical resource for professionals engaged in molecular modeling and simulation.

Theoretical Models for Solvation

The primary challenge in modeling solvation is accurately capturing the complex interplay between the solute and a large number of solvent molecules. Quantum chemical approaches to this problem can be broadly categorized into three main types: explicit, implicit (continuum), and hybrid models.

-

Explicit Solvation (Supermolecule/Cluster Models) : This approach treats a small number of solvent molecules, typically those in the first solvation shell, with the same level of quantum mechanical detail as the solute.[1] The total solvation energy is derived from the interaction energy between the solute and these explicit solvent molecules. While this method excels at describing specific, short-range interactions like hydrogen bonds, its computational cost escalates rapidly with the number of solvent molecules.[2]

-

Implicit Solvation (Continuum Models) : These models approximate the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. The solute is placed in a cavity within this continuum, and the solvation energy is calculated based on the electrostatic interaction between the solute's charge distribution and the polarized dielectric.[3] Popular methods include the Polarizable Continuum Model (PCM) and the more recent Solvation Model based on Density (SMD).[3][4] This approach is computationally efficient but may fail to capture the nuances of specific hydrogen-bonding networks.[3]

-

Hybrid Solvation (Mixed Models) : Hybrid models combine the strengths of the explicit and implicit approaches.[5]

-

Cluster-Continuum Models : A few solvent molecules in the first solvation shell are treated explicitly, and this entire "supermolecule" is then embedded within a polarizable continuum to account for bulk solvent effects.[5] This method has proven effective for calculating the solvation free energies of ions like NH₄⁺.[5]

-

Quantum Mechanics/Molecular Mechanics (QM/MM) : The system is partitioned into a quantum mechanical (QM) region (the solute and immediate solvent molecules) and a molecular mechanics (MM) region (the rest of the solvent).[6] This allows for a high-level description of the chemically active site while efficiently handling long-range interactions.[7]

-

Computational Methodologies & Protocols

The accuracy of any solvation calculation depends critically on the chosen quantum mechanical method and the quality of the basis set.

Quantum Mechanical Methods

-

Hartree-Fock (HF) : This is a foundational ab initio method that solves the Schrödinger equation by approximating electron-electron repulsion in an average way. While computationally efficient, it neglects electron correlation, which can be significant for accurately describing non-covalent interactions like hydrogen bonds.[6]

-

Density Functional Theory (DFT) : DFT is a widely used method that calculates the electronic energy based on the electron density. It offers a good balance of accuracy and computational cost. Functionals like B3LYP and BLYP have been successfully used to study the hydration of this compound.[6][8]

-

Møller-Plesset Perturbation Theory (MP2) : MP2 is a post-Hartree-Fock method that provides a more accurate treatment of electron correlation. It is often used for high-accuracy benchmark calculations on smaller systems, such as this compound-water clusters.[9]

Basis Sets

A basis set is the set of mathematical functions used to build molecular orbitals.[10][11] The choice of basis set is a trade-off between accuracy and computational expense.

-

Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)) : These are versatile and widely used. The addition of polarization functions ( or (d,p)) allows orbitals to change shape, while diffuse functions (+) are crucial for describing anions and non-covalent interactions.[10][12]

-

Correlation-Consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results.

Example Protocol: QM/MM Molecular Dynamics Simulation

This protocol is based on studies of NH₄⁺ in liquid ammonia (B1221849).[6]

-

System Setup : A central NH₄⁺ ion is placed in a periodic box of several hundred ammonia molecules.

-

Partitioning : The system is divided into a QM region and an MM region. The QM region contains the NH₄⁺ ion and its first solvation shell, treated quantum mechanically (e.g., with HF or B3LYP methods and a D95* basis set).[6]

-

Force Fields : The MM region (bulk solvent) is described using a classical force field. The interaction between the QM and MM regions is handled via an electrostatic embedding scheme.

-

Simulation : A molecular dynamics simulation is run for a sufficient duration (e.g., tens of picoseconds) at a constant temperature to sample the conformational space.

-

Analysis : Trajectories are analyzed to compute radial distribution functions (RDFs), coordination numbers (CNs), and dynamical properties like ligand exchange rates.

Quantitative Data on this compound Solvation

Thermodynamics of Solvation in Water

Thermodynamic properties are key to understanding the stability of ions in solution. The table below summarizes calculated and experimental values for the solvation of NH₄⁺.

Table 1: Thermodynamic Functions of this compound Solvation in Water (kcal/mol)

| Method/Model | ΔGsolv (Free Energy) | ΔHsolv (Enthalpy) | -TΔSsolv (Entropy Term) | Reference |

|---|---|---|---|---|

| Experimental | -78.2 | -87.0 | 8.8 | [1] |

| SCF-CNDO/2 (Generalized Born) | -77.9 to -79.9 | -87.8 to -89.8 | 9.9 | [1][13] |

| PCM (Polarizable Continuum Model) | -70.1 | - | - | [3] |

| SMD (Solvation Model based on Density) | -76.3 | - | - | [3] |

| Cluster-Continuum (HF) | -79.3 | - | - |[5] |

Note: The range in SCF-CNDO/2 values corresponds to different parameterizations of the local dielectric region.[1]

Stepwise Hydration Energies

The supermolecule approach allows for the calculation of stepwise hydration energies, which correspond to the energy released when a single water molecule is added to an ion-water cluster. These values can be directly compared with gas-phase experimental data.

Table 2: Stepwise Hydration Enthalpies (-ΔHn-1,n) of NH₄⁺(H₂O)n (kcal/mol)

| n | Experimental | DFTB+ | B3LYP | MP2 | Reference |

|---|---|---|---|---|---|

| 1 | 20.2 | 20.5 | 20.4 | 20.4 | [2] |

| 2 | 17.8 | 17.5 | 17.8 | 17.9 | [2] |

| 3 | 16.0 | 15.6 | 16.1 | 16.2 | [2] |

| 4 | 14.5 | 14.2 | 14.7 | 14.8 |[2] |

Solvation Structure

Structural parameters define the local environment of the solvated ion. The coordination number (CN), which is the number of solvent molecules in the first solvation shell, is a fundamental descriptor.

Table 3: Structural Properties of Solvated this compound

| Solvent | Method/Model | Coordination Number (CN) | N-Solvent Distance (Å) | Reference |

|---|---|---|---|---|

| Water | HF/MM MD | 4.3 | 2.87 (N-O) | [6] |

| Water | B3LYP/MM MD | 4.3 | 2.87 (N-O) | [6] |

| Water | Cluster-Continuum (HF) | 4 | - | [5] |

| Ammonia | HF/MM MD | 4.3 | 3.0-3.1 (N-N) | [6] |

| Ammonia | B3LYP/MM MD | 4.3 | 2.9-3.0 (N-N) |[6] |

Note: Distances are typically reported as the position of the first peak maximum in the radial distribution function.

Advanced Analysis: Natural Bond Orbital (NBO)

NBO analysis is a powerful tool for interpreting quantum chemical results. It transforms the complex calculated wavefunction into a simple Lewis-like structure of localized bonds and lone pairs. For this compound solvation, NBO analysis can quantify the extent of charge transfer from the solvent's lone pairs to the antibonding orbitals of the N-H bonds. This provides a quantitative measure of hydrogen bond strength and polarization effects. In QM/MM simulations of NH₄⁺ in liquid ammonia, NBO analysis revealed that the first-shell ammonia molecules become slightly polarized, with their nitrogen atoms becoming more negative and hydrogen atoms more positive by about 6-8%.[6]

Conclusion

Quantum chemical calculations offer indispensable tools for elucidating the complex mechanisms of this compound solvation. A hierarchy of methods, from computationally efficient continuum models to highly detailed QM/MM simulations, allows researchers to probe different aspects of the solvation process. Implicit models like SMD provide reliable solvation free energies, while hybrid QM/MM and cluster-continuum approaches are essential for accurately describing the structure and dynamics of the first solvation shell.[3][5][6] The consistent finding across various methods is that the this compound ion forms a stable, tetrahedrally coordinated first solvation shell in both water and liquid ammonia, dominated by strong hydrogen-bonding interactions.[5][6] These computational insights are fundamental for developing accurate molecular models used in drug design, materials science, and biochemistry.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Ionic hydrogen-bond networks and ion solvation. 1. An efficient Monte Carlo/quantum mechanical method for structural search and energy computations: this compound/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jetir.org [jetir.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

Novel Applications of Ammonium in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile chemistry of the ammonium (B1175870) functional group and its derivatives has led to significant advancements across various domains of materials science. This technical guide explores the core principles and novel applications of this compound-based materials, with a focus on their synthesis, performance, and underlying mechanisms. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this burgeoning field.

Antimicrobial Materials: The Power of Quaternary this compound Compounds

Quaternary this compound compounds (QACs) are at the forefront of antimicrobial materials development. Their cationic nature allows for effective disruption of negatively charged microbial cell membranes, leading to cell death. This section delves into the synthesis and efficacy of polymers functionalized with QACs.

Data Presentation: Antimicrobial Efficacy of Quaternary this compound Polymers

The antimicrobial activity of various QAC-containing polymers is summarized in the table below. The efficacy is often quantified by the Minimum Bactericidal Concentration (MBC) and log reduction in bacterial counts.

| Polymer System | Target Microorganism | Alkyl Chain Length of QAC | Minimum Bactericidal Concentration (MBC) (µg/mL) | Antibacterial Efficiency (%) | Citation |

| Poly(3-(methacrylamidomethyl)-pyridine-co-N-isopropylacrylamide) | S. aureus | C12 | 640 | - | |

| E. coli | C12 | 320 | - | ||

| S. aureus | C14 | 320 | - | ||

| E. coli | C14 | 160 | - | ||

| S. aureus | C16 | 640 | - | ||

| E. coli | C16 | 320 | - | ||

| Modified Wool Fabric | E. coli | - | - | 94.2 | [1] |

| S. aureus | - | - | 90.1 | [1] |

Experimental Protocol: Synthesis of Antimicrobial Poly(styrene-co-vinylbenzyl chloride) Quaternary this compound Salt

This protocol describes a typical synthesis of a non-leaching antimicrobial polymer coating based on the quaternization of a styrene (B11656) copolymer.[2][3]

Materials:

-

Styrene

-

4-Vinylbenzyl chloride (VBC)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Chlorobenzene (B131634) (solvent)

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

3-(Dimethylamino)phenol (DMAP)

-

Diethyl ether

Procedure:

-

Polymerization:

-

In a two-necked flask, dissolve styrene (3.65 g, 35.0 mmol) and 4-vinylbenzyl chloride (2.29 g, 15.0 mmol) in chlorobenzene (5 mL).

-

Add AIBN (0.041 g, 0.25 mmol).

-

Purge the flask with nitrogen and carry out the polymerization at 60°C for 12 hours under a nitrogen atmosphere.

-

Precipitate the resulting poly(styrene-co-VBC) copolymer in methanol.

-

Purify the polymer by dissolving it in THF and reprecipitating it in methanol. Repeat this step twice.

-

Dry the purified polymer under vacuum.

-

-

Quaternization:

-

Dissolve the poly(ST-co-VBC) copolymer (0.50 g) in DMF (10 mL).

-

In a separate flask, dissolve DMAP (0.23 g, 1.68 mmol) in methanol (8.0 mL).

-

Add the DMAP solution to the polymer solution and stir at room temperature for 1 hour.

-

Heat the reaction mixture to 100°C for 18 hours.

-

Add an additional 5 mL of methanol and continue heating for another 6 hours.

-

Cool the mixture to room temperature.

-

Purify the final quaternized polymer by precipitation into diethyl ether.

-

Dry the product under vacuum.

-

Visualization: Synthesis of Poly(vinylbenzyl chloride-co-styrene) and its Quaternization

Caption: Workflow for the synthesis of a quaternary this compound-functionalized antimicrobial polymer.

Energy Storage: this compound-Ion Batteries

Aqueous this compound-ion batteries (AIBs) are emerging as a safe, cost-effective, and environmentally friendly alternative to traditional lithium-ion batteries.[4] This section explores the materials and performance of AIBs.

Data Presentation: Performance of Electrode Materials for Aqueous this compound-Ion Batteries

The performance of various cathode and anode materials for aqueous this compound-ion batteries is summarized in the tables below.

Cathode Materials

| Cathode Material | Specific Capacity (mAh/g) | Current Density (A/g) | Cycle Life | Capacity Retention (%) | Citation |

| α-MnO₂ | 219 | 0.1 | 10,000 cycles | 95.4 | [5] |

| Bilayered V₂O₅ | 100 | 0.1 | 30,000 cycles | 80 | [6] |

| MnOₓ | 176 | 0.5 | - | - | [6] |

| NH₄V₄O₁₀ | 100 | - | - | - | [6] |

| MnHCF | 104 | 0.1 | - | 98 | [6] |

| ZnCuHCF | 121.7 | 1 | 10,000 cycles | 92.1 | [5] |

| Co-doped V₂O₅ | 230.7 | 0.2 | 1,000 cycles | 87.8 | [7] |

Anode Materials

| Anode Material | Specific Capacity (mAh/g) | Current Density (A/g) | Cycle Life | Capacity Retention (%) | Citation |

| VOx@PPy | 195.36 | 0.2 | - | Good | [8] |

| N-VO | 249.3 | 1.0 | 10,000 cycles | 87.9 | [9] |

| Alloxazine (ALO) | 120 | 10 | 10,000 cycles | No obvious fading | [10] |

| MnOx/PT | 213.48 | 1 | 3,000 cycles | 82.16 | [10] |

Experimental Protocol: Fabrication of a Carbon Cloth-Based Anode for this compound-Ion Batteries

This protocol outlines the general steps for preparing a flexible anode for an aqueous this compound-ion battery using carbon cloth as the substrate.

Materials:

-

Carbon cloth

-

Active material (e.g., biomass-derived activated carbon)[11]

-

Conductive additive (e.g., carbon black)

-

Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

-

Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

-

Deionized water

Procedure:

-

Substrate Preparation:

-

Cut the carbon cloth to the desired electrode dimensions.

-

Clean the carbon cloth by sonicating it in a sequence of deionized water, ethanol, and then deionized water again, for 15 minutes each.

-

Dry the cleaned carbon cloth in a vacuum oven at 80°C for 12 hours.

-

-

Slurry Preparation:

-

Mix the active material, conductive additive, and binder in a weight ratio of 8:1:1.

-

Add NMP as the solvent and stir the mixture for several hours to form a homogeneous slurry.

-

-

Electrode Coating:

-

Coat the prepared slurry onto the cleaned carbon cloth using a doctor blade or a similar coating technique.

-

Ensure a uniform coating thickness.

-

-

Drying and Pressing:

-

Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the solvent.

-

Press the dried electrode under a pressure of 10 MPa to ensure good contact between the active material and the current collector.

-

-

Cell Assembly:

-

The prepared carbon cloth-based anode can then be assembled into a coin cell or a pouch cell with a suitable cathode and electrolyte for electrochemical testing.

-

Visualization: Working Principle of an this compound-Based Dual-Ion Battery

Caption: Charge and discharge mechanism of a high-voltage this compound-based dual-ion battery.[12]

Catalysis: Functionalized Nanoparticles

This compound-functionalized nanoparticles are emerging as highly efficient and reusable catalysts for various organic reactions. Their high surface area and the catalytic activity of the this compound groups make them attractive for green chemistry applications.

Data Presentation: Catalytic Performance of this compound-Functionalized Nanoparticles

The catalytic performance of quaternary this compound functionalized Fe₃O₄@P(GMA-EGDMA) composite particles in a phase transfer reaction is presented below.

| Catalyst | Reaction | Conversion (%) | Reaction Time (hours) | Reusability (after 8 cycles, %) | Citation |

| Fe₃O₄@P(GMA-EGDMA)N⁺(CH₃)₃OH⁻ | Benzyl alcohol + Benzyl bromide → Dibenzyl ether | 95 | 6 | 94.1 |

Experimental Protocol: Synthesis of Quaternary this compound-Functionalized Mesoporous Silica (B1680970) Nanoparticles

This protocol describes a one-pot synthesis of silver and quaternary this compound salt (QAS) co-decorated mesoporous silica nanoparticles (MSNs).[13][14]

Materials:

-

N-cetyltrimethylthis compound bromide (CTAB) (template and QAS)

-

Ammonia (B1221849) solution (25-28 wt%)

-

Deionized water

-

Ethanol

-

Tetraethyl orthosilicate (B98303) (TEOS) (silica source)

-

3-mercaptopropyl)trimethoxysilane (MPTMS)

-

Silver nitrate (B79036) (AgNO₃)

-

Formalin solution (37 wt%)

-

This compound nitrate (NH₄NO₃)

Procedure:

-

Micelle Formation:

-

Dissolve CTAB (1.0 g) in a mixture of deionized water (480 mL) and ammonia solution (3.5 mL).

-

Stir the solution at 80°C for 30 minutes to form a clear solution.

-

-

Silica Source and Silver Precursor Addition:

-

Add a solution of TEOS (5.0 mL) and MPTMS (0.2 mL) in ethanol (15 mL) to the CTAB solution.

-

Stir the mixture at 80°C for 2 hours.

-

Add a solution of AgNO₃ (0.1 g) in deionized water (5 mL) and stir for another 30 minutes.

-

-

Reduction of Silver Ions:

-

Add formalin solution (0.5 mL) to the mixture and stir for 2 hours to reduce the silver ions to silver nanoparticles.

-

-

Purification:

-

Collect the Ag/QAS-MSNs by centrifugation.

-

Wash the product with deionized water and ethanol several times.

-

Dry the final product under vacuum.

-

-

(Optional) Removal of QAS Template:

-

To create pores, disperse the Ag/QAS-MSNs in an ethanol solution of NH₄NO₃ (20 mg/mL).

-

Heat the mixture to 45°C and stir for 4 hours.

-

Collect the Ag-MSNs by centrifugation and wash with ethanol. Repeat this step three times.

-

Visualization: Synthesis of Quaternary this compound-Functionalized Mesoporous Silica Nanoparticles

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. aip.org [aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. DSpace [repository.kaust.edu.sa]

- 13. One-Pot Synthesis of Ag/Quaternary this compound Salt Co-Decorated Mesoporous Silica Nanoparticles for Synergistic Treatment of Cancer and Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | One-Pot Synthesis of Ag/Quaternary this compound Salt Co-Decorated Mesoporous Silica Nanoparticles for Synergistic Treatment of Cancer and Bacterial Infections [frontiersin.org]

physical and chemical properties of ammonium hydroxide

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium (B1175870) Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydroxide (NH₄OH), commonly known as aqueous ammonia (B1221849), is a solution of ammonia gas (NH₃) dissolved in water.[1][2] While the formula NH₄OH is widely used for convenience, it's important to note that in aqueous solutions, ammonia exists in equilibrium with water, with only a small fraction forming this compound (NH₄⁺) and hydroxide (OH⁻) ions.[3] This solution is a colorless liquid with a characteristically strong, pungent odor.[2] this compound hydroxide is a versatile and widely used reagent in various industrial, laboratory, and pharmaceutical applications, primarily functioning as a weak base, a complexant, and a nitrogen source.[4][5] Its utility spans from pH regulation in chemical syntheses to its use in the manufacturing of fertilizers and cleaning agents.[4][6] This guide provides a comprehensive overview of the core , detailed experimental protocols for its characterization, and visual representations of its chemical behavior.

Physical Properties

The physical properties of this compound hydroxide solutions are highly dependent on the concentration of dissolved ammonia. Commercially available solutions typically range from 5% to 30% ammonia by weight.[7]

Table 1: General Physical Properties of this compound Hydroxide

| Property | Value | References |

| Chemical Formula | NH₄OH | [8] |

| Molar Mass | 35.04 g/mol | [8] |

| Appearance | Colorless liquid | [8] |

| Odor | Strong, pungent, "fishy" | [2] |

Table 2: Concentration-Dependent Physical Properties of this compound Hydroxide

| Concentration (% w/w) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) | pH |

| 5% | - | 38.8 | - | 12.2[6] |

| 10% | - | - | -57.5 | 12.4[6] |

| 25% | 0.91 | 37.7 | -57.5 | - |

| 30% | - | 117.7 | - | 13.5[6] |

| 35% | 0.88 | - | -91.5 | - |

Note: Data compiled from various sources.[2][4][6][7][8]

Solubility

Ammonia is highly soluble in water, a property that decreases with increasing temperature.[4] At 15.6 °C, a saturated solution contains 35.6% ammonia by mass.[4] The high solubility is attributed to the formation of hydrogen bonds between ammonia and water molecules.

Chemical Properties

This compound hydroxide is a weak base. In solution, it establishes an equilibrium where a small fraction of ammonia molecules react with water to produce this compound and hydroxide ions, conferring its basic properties.[6]

NH₃ + H₂O ⇌ NH₄⁺ + OH⁻

The base ionization constant (Kb) for this equilibrium is 1.8 x 10⁻⁵ at 25 °C, which corresponds to a pKb of 4.75.[6][9]

Table 3: Chemical Characteristics of this compound Hydroxide

| Property | Value | References |

| Nature | Weak Base | [6] |

| pKb | 4.75 | [9][10][11] |

| Kb | 1.8 x 10⁻⁵ | [6] |

Reactivity

-

Neutralization Reactions: As a base, this compound hydroxide readily reacts with acids to form this compound salts and water. For example, with hydrochloric acid, it forms this compound chloride: NH₄OH + HCl → NH₄Cl + H₂O

-

Reactions with Metal Salts: this compound hydroxide reacts with many metal salts to form precipitates of the corresponding metal hydroxides.[12] The color and solubility of these precipitates are often characteristic of the metal ion, making these reactions useful in qualitative analysis.[12][13] In some cases, the initially formed precipitate may dissolve in excess this compound hydroxide due to the formation of soluble complex ions.[13][14] For example, with copper(II) sulfate, a pale blue precipitate of copper(II) hydroxide is initially formed, which then dissolves in excess this compound hydroxide to form a deep blue solution of tetraamminecopper(II) sulfate.[15][16]

-

Decomposition: Upon heating, this compound hydroxide solutions decompose, releasing ammonia gas and leaving behind water.[17] This volatility increases with temperature.

Experimental Protocols

Determination of this compound Hydroxide Concentration by Titration

This protocol describes the determination of the concentration of an this compound hydroxide solution by titration with a standardized strong acid, such as hydrochloric acid (HCl).

Materials:

-

Burette, 50 mL

-

Pipette, 25 mL

-

Erlenmeyer flask, 250 mL

-

Standardized hydrochloric acid solution (e.g., 0.1 M HCl)

-

This compound hydroxide solution of unknown concentration

-

Methyl orange indicator solution

-

Distilled water

Procedure:

-

Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette 25.00 mL of the this compound hydroxide solution into a clean 250 mL Erlenmeyer flask.

-

Add 2-3 drops of methyl orange indicator to the flask. The solution will turn yellow.

-

Titrate the this compound hydroxide solution with the HCl from the burette, swirling the flask continuously.

-

Continue the titration until the solution in the flask changes from yellow to a persistent orange or faint pink color, which indicates the endpoint.

-

Record the final burette reading. The volume of HCl used is the difference between the final and initial readings.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the molarity of the this compound hydroxide solution using the formula: M₁V₁ = M₂V₂ Where M₁ and V₁ are the molarity and volume of the HCl solution, and M₂ and V₂ are the molarity and volume of the this compound hydroxide solution.[18][19]

Spectrophotometric Determination of this compound Concentration (Indophenol Blue Method)

This method is based on the reaction of ammonia with salicylate (B1505791) and hypochlorite (B82951) in the presence of a catalyst (sodium nitroprusside) to form a blue-colored indophenol (B113434) complex. The absorbance of this complex is proportional to the ammonia concentration.[20][21]

Materials:

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

This compound standard stock solution (e.g., 1000 mg/L as N)

-

Phenol-alkali solution

-

Sodium hypochlorite solution

-

Sodium nitroprusside solution

Procedure:

-

Preparation of Reagents:

-

Phenol-alkali solution: Dissolve sodium hydroxide in distilled water, then add phenol.

-

Sodium nitroprusside solution: Dissolve sodium nitroprusside in distilled water.

-

Sodium hypochlorite solution: Use a commercial bleach solution of known concentration.

-

-

Preparation of Calibration Standards: Prepare a series of standard solutions with known this compound concentrations by diluting the stock solution.

-

Sample and Standard Treatment:

-

To a specific volume of sample or standard in a volumetric flask, add the phenol-alkali solution and mix.

-

Add the sodium nitroprusside solution and mix.

-

Finally, add the sodium hypochlorite solution, mix, and bring the solution to volume with distilled water.

-

-

Color Development: Allow the solutions to stand for a specified time (e.g., 1 hour) at room temperature for the blue color to develop.

-

Spectrophotometric Measurement: Measure the absorbance of each standard and sample at a wavelength of 640 nm, using a reagent blank to zero the instrument.

-

Data Analysis: Plot a calibration curve of absorbance versus this compound concentration for the standards. Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.[20][22]

Visualizations

Diagram 1: Equilibrium of this compound Hydroxide in Water

Caption: Chemical equilibrium of ammonia in water.

Diagram 2: Titration Experimental Workflow

Caption: Workflow for the titration of this compound hydroxide.

Diagram 3: Reaction of this compound Hydroxide with Copper(II) Sulfate

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Ammonia solution - Wikipedia [en.wikipedia.org]

- 5. Working with this compound Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 6. benchchem.com [benchchem.com]

- 7. coastalammonia.com [coastalammonia.com]

- 8. This compound Hydroxide [commonorganicchemistry.com]

- 9. the pka of acetic acid and pkb of this compound hydroxide are 4.76 and 4.7 - askIITians [askiitians.com]

- 10. sarthaks.com [sarthaks.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. shaalaa.com [shaalaa.com]

- 14. brainly.com [brainly.com]

- 15. teacherspayteachers.com [teacherspayteachers.com]

- 16. m.youtube.com [m.youtube.com]

- 17. homework.study.com [homework.study.com]

- 18. hammelscienceandmath.weebly.com [hammelscienceandmath.weebly.com]

- 19. youtube.com [youtube.com]

- 20. ccal.oregonstate.edu [ccal.oregonstate.edu]

- 21. scribd.com [scribd.com]

- 22. sydney.edu.au [sydney.edu.au]

Ammonium as a Nitrogen Source for Microbial Fermentation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrogen is an indispensable element for microbial growth and the synthesis of a vast array of biotechnologically relevant products. Among the various nitrogen sources, ammonium (B1175870) stands out for its cost-effectiveness and widespread use in industrial fermentation processes.[1] This technical guide provides a comprehensive overview of the core principles governing the utilization of this compound as a nitrogen source in microbial fermentation. It delves into the primary assimilation pathways in key industrial microorganisms, the intricate regulatory networks that control nitrogen metabolism, and the critical impact of this compound concentration on fermentation performance. This document is intended to be a practical resource, offering detailed experimental protocols for monitoring key fermentation parameters and providing visual representations of complex biological pathways and workflows to aid in the design and optimization of robust and efficient fermentation processes.

Introduction: The Central Role of this compound in Microbial Fermentation

This compound (NH₄⁺) and its aqueous form, ammonia (B1221849) (NH₃), are preferred nitrogen sources for a multitude of microorganisms used in industrial fermentation, owing to their low cost and rapid assimilation.[1][2] this compound serves a dual purpose in fermentation media: it is a primary nutrient for the biosynthesis of amino acids, nucleic acids, and other nitrogen-containing cellular components, and it can be used to regulate the pH of the culture medium.[3][4][5] The concentration of this compound in the fermentation broth is a critical parameter that can significantly influence microbial growth rates, biomass yield, and the efficiency of product synthesis.[3][6] Understanding the mechanisms of this compound assimilation and its regulation is therefore paramount for optimizing the production of pharmaceuticals, biofuels, and other valuable biochemicals.

This compound Assimilation Pathways

Microorganisms have evolved efficient enzymatic pathways to incorporate this compound into central metabolic intermediates. The primary routes for this compound assimilation in two key industrial workhorses, Escherichia coli and Saccharomyces cerevisiae, are outlined below.

This compound Assimilation in Escherichia coli

In E. coli, the primary pathway for this compound assimilation is dependent on the extracellular this compound concentration.

-

High this compound Concentration: Under conditions of high this compound availability, the primary route is through the action of glutamate (B1630785) dehydrogenase (GDH) . This enzyme catalyzes the reductive amination of α-ketoglutarate, a Krebs cycle intermediate, to form glutamate. This reaction is a direct and energy-efficient way to incorporate this compound into cellular metabolism.

-

Low this compound Concentration: When this compound is limited, a higher affinity pathway involving glutamine synthetase (GS) and glutamate synthase (GOGAT) is activated. GS first catalyzes the ATP-dependent amination of glutamate to form glutamine. Subsequently, GOGAT transfers the amide group from glutamine to α-ketoglutarate to produce two molecules of glutamate. While more energy-intensive, this two-step process allows the cell to scavenge low levels of this compound effectively.

This compound Assimilation in Saccharomyces cerevisiae

Similar to E. coli, S. cerevisiae employs distinct pathways for this compound assimilation based on its availability. This compound is transported into the yeast cell by specific permeases (Mep1p, Mep2p, and Mep3p).[2][7]

-

High this compound Concentration: When this compound is abundant, the NADP⁺-dependent glutamate dehydrogenase (Gdh1p) is the primary enzyme responsible for the reductive amination of α-ketoglutarate to glutamate.[2]

-

Low this compound Concentration: Under nitrogen-limiting conditions, the GS-GOGAT pathway is active. Glutamine synthetase (Gln1p) synthesizes glutamine from glutamate and this compound, and glutamate synthase (Glt1p) then produces two molecules of glutamate from glutamine and α-ketoglutarate.[2][8]

Additionally, S. cerevisiae possesses an NAD⁺-dependent glutamate dehydrogenase (Gdh2p) that primarily functions in the catabolic direction, deaminating glutamate to provide this compound when other nitrogen sources are being utilized.[9]

Regulation of Nitrogen Metabolism

Microorganisms have sophisticated regulatory networks to control nitrogen metabolism, ensuring the preferential utilization of energetically favorable nitrogen sources like this compound and repressing the catabolism of alternative nitrogen sources. This phenomenon is known as Nitrogen Catabolite Repression (NCR) .

Nitrogen Regulation in Escherichia coli

In E. coli, nitrogen regulation is orchestrated by a complex signaling cascade involving the PII signal transduction protein (encoded by glnB), the uridylyltransferase/uridylyl-removing enzyme (UT/UR, encoded by glnD), and the two-component system NtrB-NtrC.

-

Nitrogen Excess: When intracellular glutamine levels are high (indicating nitrogen sufficiency), PII is in its unmodified state. Unmodified PII promotes the dephosphorylation of the transcriptional activator NtrC by the bifunctional sensor kinase/phosphatase NtrB. Dephosphorylated NtrC is inactive, leading to the repression of genes required for the utilization of alternative nitrogen sources.

-

Nitrogen Limitation: Low intracellular glutamine levels signal nitrogen limitation. This leads to the uridylylation of PII by UT/UR. Uridylylated PII (PII-UMP) activates the kinase activity of NtrB, which in turn phosphorylates NtrC. Phosphorylated NtrC (NtrC-P) activates the transcription of genes involved in the transport and catabolism of alternative nitrogen sources.

Nitrogen Catabolite Repression in Saccharomyces cerevisiae

In S. cerevisiae, NCR is primarily mediated by the GATA family of transcription factors.[9] The key players are the transcriptional activators Gln3p and Gat1p, and the repressors Dal80p and Gzf3p.

-

Nitrogen Sufficiency (e.g., high this compound or glutamine): The TOR (Target of Rapamycin) signaling pathway is active. TORC1 phosphorylates and sequesters Gln3p and Gat1p in the cytoplasm, preventing them from entering the nucleus and activating the transcription of NCR-sensitive genes.[2] The repressors Dal80p and Gzf3p are expressed and bind to the promoters of these genes, further ensuring their repression.

-

Nitrogen Limitation: When preferred nitrogen sources are scarce, TORC1 is inactivated. This allows for the dephosphorylation of Gln3p and Gat1p, which then translocate to the nucleus. In the nucleus, they bind to GATA sequences in the promoters of genes required for the utilization of alternative nitrogen sources, leading to their transcriptional activation.

Impact of this compound Concentration on Fermentation Performance

The concentration of this compound is a critical process parameter that can have a profound impact on various aspects of microbial fermentation.

Effect on Microbial Growth and Biomass Production

For many microorganisms, there is an optimal range of this compound concentration for growth. Below this range, growth may be limited by nitrogen availability. Conversely, excessively high concentrations of this compound can be inhibitory or even toxic to some microbes.[7][10] The inhibitory effect is often attributed to the uncharged ammonia (NH₃) molecule, which can passively diffuse across the cell membrane and disrupt intracellular pH and inhibit metabolic enzymes.[7][10]

Effect on Product Formation

The availability of this compound can influence not only the rate of product formation but also the product spectrum. In some fermentations, nitrogen limitation is a deliberate strategy to trigger the production of secondary metabolites. In others, a sufficient supply of this compound is essential for high yields of nitrogen-containing products like amino acids and recombinant proteins.

Quantitative Data on this compound Concentration Effects

The following tables summarize the quantitative effects of this compound concentration on key fermentation parameters for E. coli and S. cerevisiae.

Table 1: Effect of this compound Concentration on E. coli B (ATCC 11303) Fermentation [3]

| Controlled NH₄⁺ Conc. (mM) | Apparent Specific Growth Rate (h⁻¹) | Biomass Yield (g DCW/g glucose) | Protein Content (% of DCW) | This compound Yield (g DCW/g NH₄⁺) |

| 5 | ~0.8 | ~0.5 | ~55 | 24 |

| 50 | ~0.8 | ~0.5 | ~55 | 10 |

| 100 | ~0.8 | ~0.5 | ~55 | 5 |

| 170 | ~0.8 | ~0.5 | ~55 | 1 |

| 200 | Inhibited | - | - | - |

Table 2: Effect of Different Nitrogen Sources on Ethanol (B145695) Fermentation by Saccharomyces cerevisiae [11][12]

| Nitrogen Source (at 0.05% w/v) | Fermentation Time (h) | Final Ethanol Conc. (% v/v) | Final pH |

| This compound Sulfate | 72 | 4.47 ± 0.02 | 3.74 ± 0.01 |

| This compound Nitrate | 72 | 3.95 ± 0.02 | 3.79 ± 0.01 |

| Urea (B33335) | 72 | 3.87 ± 0.01 | 3.85 ± 0.01 |

| Dithis compound Phosphate | 72 | 4.12 ± 0.03 | 3.81 ± 0.02 |

Note: The specific values can vary depending on the microbial strain, fermentation conditions, and the composition of the culture medium.

Experimental Protocols

Accurate monitoring of this compound concentration and microbial growth is essential for process control and optimization. Detailed protocols for these key measurements are provided below.

Protocol for Quantification of this compound in Fermentation Broth (Indophenol Blue Method)

This colorimetric method is based on the reaction of ammonia with phenol (B47542) and hypochlorite (B82951) in an alkaline solution to form a stable blue indophenol (B113434) dye. The intensity of the color, measured spectrophotometrically, is proportional to the this compound concentration.[6][13]

Materials:

-

Phenol-nitroprusside solution: Dissolve 3.5 g of phenol and 0.04 g of sodium nitroprusside in 100 mL of deionized water. Store in a dark bottle at 4°C.

-

Alkaline hypochlorite solution: Dissolve 1.8 g of sodium hydroxide (B78521) and add 4.0 mmol of sodium hypochlorite to 100 mL of deionized water. Store at 4°C.

-

This compound standard solution (e.g., 100 mg/L NH₄⁺-N).

-

Spectrophotometer.

-

Microcentrifuge and tubes.

-

Pipettes and tips.

Procedure:

-

Sample Preparation:

-

Withdraw a sample of the fermentation broth.

-

Centrifuge the sample (e.g., 10,000 x g for 5 minutes) to pellet the cells.

-

Collect the supernatant for analysis. Dilute the supernatant with deionized water if the this compound concentration is expected to be high.

-

-

Standard Curve Preparation:

-

Prepare a series of this compound standards by diluting the stock solution to known concentrations (e.g., 0, 1, 2, 5, 7 mg/L NH₄⁺-N).

-

-

Colorimetric Reaction:

-

To 0.1 mL of each standard and diluted sample, add 0.5 mL of the phenol-nitroprusside solution and mix.

-

Add 0.5 mL of the alkaline hypochlorite solution and mix thoroughly.

-

Incubate the mixture at room temperature for a specific time (e.g., 30 minutes) for color development.

-

-

Measurement:

-

Measure the absorbance of the standards and samples at 625 nm using a spectrophotometer. Use the 0 mg/L standard as the blank.

-

-

Calculation:

-

Plot the absorbance of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the this compound concentration in the samples from the standard curve, taking into account the dilution factor.

-

Protocol for Determination of Microbial Biomass (Dry Cell Weight)

Dry cell weight (DCW) is a direct and widely used method for quantifying microbial biomass.[1][10][14][15]

Materials:

-

Pre-weighed, dry microcentrifuge tubes or filtration membranes (0.22 or 0.45 µm pore size).

-

Microcentrifuge or vacuum filtration apparatus.

-

Drying oven.

-

Analytical balance.

-

Desiccator.

-

Deionized water or appropriate buffer for washing.

Procedure:

-

Preparation of Tubes/Filters:

-

Label and pre-weigh the dry microcentrifuge tubes or filter membranes.

-

-

Sample Collection and Washing:

-

Withdraw a known volume of the fermentation broth.

-

For centrifugation: Pipette the sample into a pre-weighed microcentrifuge tube. Centrifuge (e.g., 10,000 x g for 10 minutes) to pellet the cells. Carefully decant the supernatant. Resuspend the cell pellet in a known volume of deionized water and centrifuge again. Repeat the washing step to remove residual media components.

-

For filtration: Pass a known volume of the broth through a pre-weighed filter membrane using a vacuum filtration setup. Wash the cells on the filter with deionized water.

-

-

Drying:

-

Place the tubes with the cell pellets (with the cap open) or the filter membranes in a drying oven set at a temperature that will not lyse the cells (e.g., 60-80°C).

-

Dry the samples to a constant weight (this may take 24-48 hours).

-

-

Weighing:

-

Cool the dried samples in a desiccator to room temperature before weighing on an analytical balance.

-

-

Calculation:

-

Subtract the initial weight of the tube/filter from the final weight to obtain the dry cell weight.

-

Calculate the DCW concentration in g/L by dividing the dry cell weight by the volume of the culture sample.

-

Experimental and Process Workflows

Workflow for Optimizing this compound Concentration

A systematic approach is required to determine the optimal this compound concentration for a specific fermentation process.

Fed-Batch Fermentation Strategy for this compound Control

In many high-density fermentation processes, a fed-batch strategy is employed to maintain the this compound concentration within the optimal range, thereby avoiding both limitation and inhibition.[16][17][18][19][20]

Conclusion

This compound is a versatile and economical nitrogen source that plays a pivotal role in microbial fermentation. A thorough understanding of its assimilation pathways, the regulatory networks governing its metabolism, and its concentration-dependent effects on microbial growth and product formation is crucial for the development of efficient and scalable bioprocesses. The experimental protocols and workflows provided in this guide offer a practical framework for researchers and process development scientists to systematically investigate and optimize the use of this compound in their specific fermentation systems. By carefully controlling the this compound concentration, it is possible to enhance productivity, improve product quality, and drive the economic viability of a wide range of biotechnological applications.

References

- 1. 2025.igem.wiki [2025.igem.wiki]

- 2. researchgate.net [researchgate.net]

- 3. Control of this compound concentration in Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catabolism and nitrogen control in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Hydroxide in the Regulation of Microbial Fermentation Processes [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Ammonia Assimilation by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. web.mit.edu [web.mit.edu]

- 10. Measurements of Cell Biomass Concentration [user.eng.umd.edu]

- 11. maxapress.com [maxapress.com]

- 12. Comparisons of urea or this compound on growth and fermentative metabolism of Saccharomyces cerevisiae in ethanol fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Dry cell weight by centrifugation [protocols.io]

- 15. iitg.ac.in [iitg.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cellculturedish.com [cellculturedish.com]

- 20. researchgate.net [researchgate.net]

A Guide to Theoretical Models of Ammonium-Water Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to describe the fundamental interactions between the ammonium (B1175870) ion (NH₄⁺) and water (H₂O). Understanding this interaction is critical in diverse fields, from atmospheric chemistry and materials science to pharmacology, where the hydration of this compound-containing functional groups can significantly influence molecular recognition and drug efficacy. This document details the primary computational methodologies, presents key quantitative data for comparative analysis, and outlines the protocols for simulating these complex interactions.

Core Theoretical Approaches

The interaction between the this compound ion and water is governed by strong ion-dipole forces and hydrogen bonding. Theoretical models aim to accurately capture the energetics, structure, and dynamics of this relationship. The primary methods are categorized by their trade-off between computational cost and accuracy.

-

Quantum Mechanics (QM): These ab initio methods provide the highest accuracy by solving the electronic structure of the system. Methods like Density Functional Theory (DFT) and Coupled Cluster (CC) theory are used to calculate precise binding energies and geometries of small this compound-water clusters.[1] DFT functionals such as SCAN have been shown to accurately describe the hydration structure, including features like bifurcated hydrogen bonds.[2] Ab Initio Molecular Dynamics (AIMD) extends these principles to simulate the dynamic behavior of the solvated ion over time.[2]

-

Molecular Mechanics (MM): This approach uses classical physics and pre-parameterized force fields (e.g., AMBER, CHARMM) to model molecular interactions.[3] MM is computationally efficient, allowing for large-scale simulations of an this compound ion in a bulk water environment over long timescales (nanoseconds to microseconds). However, its accuracy is entirely dependent on the quality of the force field parameters.

-

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods offer a balance between the accuracy of QM and the efficiency of MM. In these models, the chemically active region (the this compound ion and its first solvation shell) is treated with quantum mechanics, while the surrounding bulk water is modeled using molecular mechanics.[4][5] This approach is particularly powerful for studying chemical reactions or processes where charge distribution changes dynamically.[4][5]

-

Discrete-Continuum Models: This is a variation where the solute (NH₄⁺) and a small, explicit number of solvent molecules are treated with QM, while the remaining solvent is represented as a polarizable continuum (e.g., Polarizable Continuum Model, PCM). This method is effective for calculating solvation free energies.

Quantitative Data: Energetics of Hydration

The stability of this compound-water interactions is quantified by hydration or binding energies. The stepwise binding energy represents the energy released when a single water molecule is added to a cluster. Below is a compilation of theoretical and experimental values for the stepwise hydration enthalpies of NH₄⁺(H₂O)ₙ clusters.

| Cluster Reaction | n→n+1 | ΔH (kcal/mol) Experimental | ΔH (kcal/mol) CBS-APNO | ΔH (kcal/mol) DF-MP2-F12 |

| NH₄⁺ + H₂O → NH₄⁺(H₂O) | 0→1 | -20.3 | -19.9 | -20.1 |

| NH₄⁺(H₂O) + H₂O → NH₄⁺(H₂O)₂ | 1→2 | -17.5 | -17.2 | -17.3 |

| NH₄⁺(H₂O)₂ + H₂O → NH₄⁺(H₂O)₃ | 2→3 | -15.8 | -15.6 | -15.7 |

| NH₄⁺(H₂O)₃ + H₂O → NH₄⁺(H₂O)₄ | 3→4 | -14.2 | -14.3 | -14.1 |

| NH₄⁺(H₂O)₄ + H₂O → NH₄⁺(H₂O)₅ | 4→5 | -11.9 | -12.1 | -11.7 |

| NH₄⁺(H₂O)₅ + H₂O → NH₄⁺(H₂O)₆ | 5→6 | -11.2 | -11.4 | -11.1 |

| Total Hydration Enthalpy of NH₄⁺ | -73.4 kcal/mol |

Experimental data and CBS-APNO values are from Zhao et al. (2009). DF-MP2-F12 values from Pei et al. (2015). Total hydration enthalpy (equivalent to -307 kJ/mol) is a widely cited experimental value.[3][6]

Visualizing Concepts and Workflows

Diagrams are essential for conceptualizing the complex relationships in computational chemistry. The following visualizations use the DOT language to illustrate key structures and processes.

References

- 1. Structures, energetics, vibrational spectra of NH4+ (H2O)(n=4,6) clusters: Ab initio calculations and first principles molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Table 1 from Ionic hydrogen-bond networks and ion solvation. 1. An efficient Monte Carlo/quantum mechanical method for structural search and energy computations: this compound/water. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

The Genesis of Synthetic Ammonia: A Technical Guide to the Discovery and History of the Haber-Bosch Process

For Researchers, Scientists, and Drug Development Professionals

Introduction